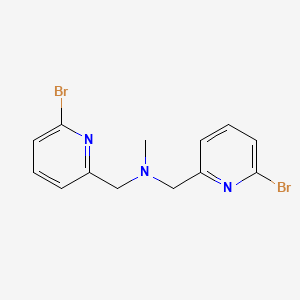

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine

説明

“Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine” is a complex organic compound. It likely contains two pyridine rings (a type of aromatic heterocyclic compound), each substituted with a bromine atom at the 6-position . These pyridine rings are likely connected to a central methylamine group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . For example, compounds containing bromine atoms tend to have relatively high molecular weights and may be less volatile compared to their non-brominated counterparts.科学的研究の応用

Fluorescent Sensors

Bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine, a derivative of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine, acts as a sensor for fluorescence detection of small inorganic cations like lithium, sodium, and zinc in polar solvents such as acetonitrile. This application is based on the electron transfer mechanism within the molecule, which is influenced by the complexation with inorganic cations, leading to significant fluorescence shifts (Mac et al., 2010).

Catalyst in Organic Synthesis

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine derivatives have been utilized in catalyst-free synthesis methods. These methods have been applied to the preparation of pyridine derivatives, highlighting the compound's role in facilitating organic reactions without additional catalysts, leading to eco-friendly isolation and purification procedures (Ali et al., 2015).

Coordination Chemistry and Metal Complexes

This compound forms complexes with metals like zinc and manganese, serving as ligands in coordination chemistry. These complexes have been studied for their potential as catalysts in various chemical reactions, such as aldol reactions, demonstrating the versatility of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine in forming stable and functional metal complexes (Darbre et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine are used in constructing coordination polymers and networks. These structures are formed through self-assembly processes, demonstrating the compound's ability to participate in the formation of complex molecular architectures (Zhang et al., 2013).

Chemosensors

A derivative of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine was synthesized as a colorimetric and fluorescent chemosensor for metal ions, specifically Cu2+. Its high water solubility and cell permeability allow it to detect Cu2+ ions in HepG2 cells in culture medium, showcasing its application as a potential chemosensor in aqueous solutions and mammalian cells (Zheng et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2N3/c1-18(8-10-4-2-6-12(14)16-10)9-11-5-3-7-13(15)17-11/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPEMMMUGWHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=CC=C1)Br)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine | |

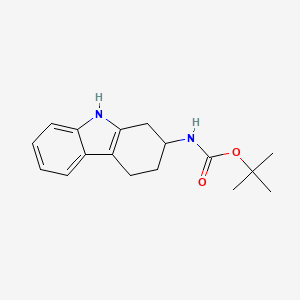

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

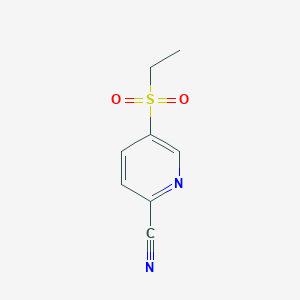

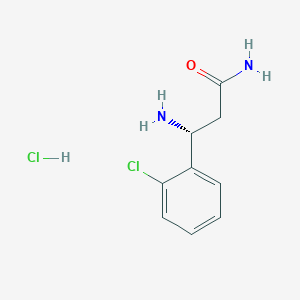

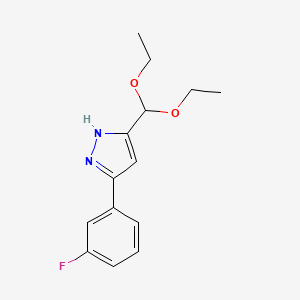

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)

![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)

![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)